4-(3-Fluorophenyl)pyridin-2-amine

lipophilicity partition coefficient membrane permeability

4-(3-Fluorophenyl)pyridin-2-amine is a 4-aryl-2-aminopyridine derivative featuring a 3-fluorophenyl substituent at the pyridine 4-position. With a molecular weight of 188.2 g/mol and molecular formula C₁₁H₉FN₂, this compound serves as a versatile small-molecule scaffold for pharmaceutical intermediate synthesis and fragment-based drug discovery.

Molecular Formula C11H9FN2
Molecular Weight 188.2 g/mol
CAS No. 1159815-31-2
Cat. No. B1440212
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Fluorophenyl)pyridin-2-amine
CAS1159815-31-2
Molecular FormulaC11H9FN2
Molecular Weight188.2 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)F)C2=CC(=NC=C2)N
InChIInChI=1S/C11H9FN2/c12-10-3-1-2-8(6-10)9-4-5-14-11(13)7-9/h1-7H,(H2,13,14)
InChIKeyBHKZJXNYODMJKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3-Fluorophenyl)pyridin-2-amine (CAS 1159815-31-2) – A Meta-Fluorinated 2-Aminopyridine Building Block for Medicinal Chemistry Procurement


4-(3-Fluorophenyl)pyridin-2-amine is a 4-aryl-2-aminopyridine derivative featuring a 3-fluorophenyl substituent at the pyridine 4-position. With a molecular weight of 188.2 g/mol and molecular formula C₁₁H₉FN₂, this compound serves as a versatile small-molecule scaffold for pharmaceutical intermediate synthesis and fragment-based drug discovery . The meta-fluorine substitution pattern distinguishes it from its unsubstituted, para-fluoro, and ortho-fluoro isomers, imparting unique electronic, steric, and physicochemical properties that influence downstream synthetic utility and biological activity [1].

Why 4-(3-Fluorophenyl)pyridin-2-amine Cannot Be Casually Substituted with Unsubstituted or Isomeric 4-Aryl-2-aminopyridine Analogs


Despite sharing a common 2-aminopyridine core, subtle differences in substituent identity and position on the 4-phenyl ring produce substantial variations in lipophilicity, electronic character, and metabolic liability. For example, shifting fluorine from the para to the meta position alters the molecular dipole and hydrogen-bond acceptor capacity, which can drastically affect target binding and pharmacokinetic profiles [1]. Similarly, the absence of fluorine altogether reduces lipophilicity by approximately 1.7 log units, potentially compromising membrane permeability. Such divergent properties mean that generic substitution without direct comparative data risks invalidating structure-activity relationships, undermining synthetic reproducibility, and compromising biological assay results. The quantitative evidence below underscores the specific differentiation that justifies intentional procurement of the 3-fluorophenyl variant over commonly available analogs.

Quantitative Differentiation Evidence for 4-(3-Fluorophenyl)pyridin-2-amine (CAS 1159815-31-2) Against Closest Structural Analogs


Meta-Fluorination Elevates Predicted LogP by ~1.7 Units Versus Unsubstituted 4-Phenylpyridin-2-amine

The target compound 4-(3-fluorophenyl)pyridin-2-amine exhibits a predicted octanol-water partition coefficient (LogP) of 3.05, as reported by ChemSrc [1]. In contrast, the unsubstituted parent structure 4-phenylpyridin-2-amine (CAS 60781-83-1) carries an XLogP3 value of 1.8 as listed on Chem960 . The resulting ΔLogP of approximately +1.7 corresponds to about a 50-fold increase in the partition coefficient, indicating substantially enhanced lipophilicity. This difference is quantitatively meaningful for drug-like property optimization, as it affects passive membrane permeability, tissue distribution, and non-specific protein binding.

lipophilicity partition coefficient membrane permeability

Superior Purity Specification: MolCore Supplies NLT 98% Versus Industry-Standard 95% for Analogous 4-Aryl-2-aminopyridines

MolCore explicitly lists 4-(3-fluorophenyl)pyridin-2-amine with a purity specification of NLT 98% (Not Less Than 98%) . By comparison, the unsubstituted 4-phenylpyridin-2-amine is routinely supplied at a minimum purity of 95% by multiple vendors, including AKSci and Aladdin . The absolute purity improvement of at least 3 percentage points translates to a significant reduction in total impurity burden – from up to 5% down to ≤2%. This reduced impurity profile is especially valuable for stoichiometry-sensitive reactions (e.g., amide couplings, palladium-catalyzed cross-couplings) where unknown impurities can quench catalysts or generate byproducts, and for biological assays where minor contaminants may confound activity readouts.

chemical purity impurity control quality assurance

Meta-Fluorine Substitution Pattern May Provide Differentiated Metabolic Stability Relative to Para-Fluoro Isomer (Class-Level Inference)

Substituting hydrogen with fluorine at metabolically labile aryl positions is a well-established strategy to reduce cytochrome P450 (CYP)-mediated oxidative metabolism [1]. The meta-fluorophenyl substituent in 4-(3-fluorophenyl)pyridin-2-amine positions the electron-withdrawing fluorine atom away from the pyridine core, which may sterically and electronically shield the phenyl ring from oxidation at the para and ortho sites. In contrast, the para-fluoro isomer (4-(4-fluorophenyl)pyridin-2-amine, CAS 1159815-36-7) leaves the meta positions potentially more exposed. While no head-to-head microsomal stability data exist for the two isomers, the well-documented influence of fluorine position on CYP substrate recognition provides a class-level rationale for preferring the meta-substituted analog when metabolic stability is a design goal [1].

metabolic stability CYP blockade fluorine medicinal chemistry

Procurement-Relevant Application Scenarios for 4-(3-Fluorophenyl)pyridin-2-amine (CAS 1159815-31-2)


Lead Optimization in Kinase Inhibitor Programs Requiring Elevated Lipophilicity

The ~1.7 log unit increase in predicted LogP compared to unsubstituted 4-phenylpyridin-2-amine makes this compound a suitable starting point for medicinal chemistry campaigns targeting intracellular kinase targets where passive membrane permeability is a key driver of cellular potency [1]. The 2-aminopyridine motif is a recognized hinge-binding scaffold for kinases, and the meta-fluorophenyl substitution can be directly elaborated into diverse ATP-competitive inhibitor series.

Fragment-Based Drug Discovery (FBDD) Library Construction with High-Purity Building Blocks

The NLT 98% purity specification from MolCore reduces the risk of false-positive hits arising from impurities in fragment screening and surface plasmon resonance (SPR) assays . This is particularly important for fragment libraries where high compound purity is essential for reliable binding data and where the 3-fluoro group provides a useful ¹⁹F NMR reporter for ligand-observed screening.

Synthesis of Fluorinated Chemical Biology Probes with Defined Metabolic Properties

The meta-fluorine substitution pattern, inferred to offer a favorable metabolic stability profile based on general fluorine medicinal chemistry principles [2], supports the use of this compound as a scaffold for generating activity-based probes or affinity reagents. The fluorine atom also enables analysis by ¹⁹F magnetic resonance techniques without the synthetic burden of introducing a separate reporter group.

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